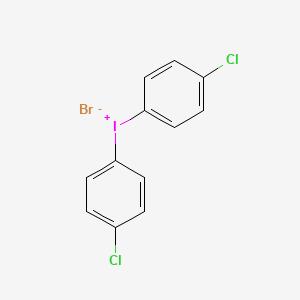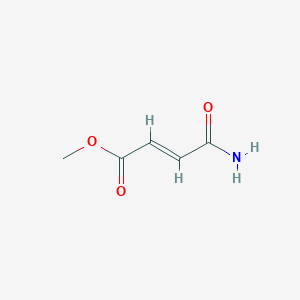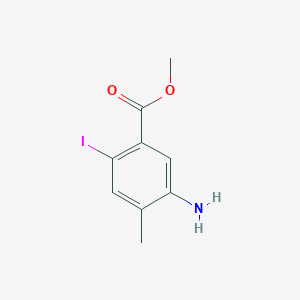
Iodonium, bis(4-chlorophenyl)-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodonium, bis(4-chlorophenyl)-, bromide is a hypervalent iodine compound characterized by the presence of two 4-chlorophenyl groups attached to an iodine atom, which is further bonded to a bromide ion. This compound is known for its utility in various organic synthesis reactions due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: Diaryliodonium salts, including bis(4-chlorophenyl)-iodonium bromide, can be synthesized through a one-pot reaction involving arenes and aryl iodides with Oxone-sulfuric acid.
Oxidation Protocol: Another method involves the oxidation of sulfides to sulfoxides using DMSO as the oxidant, which can also yield diaryliodonium salts.
Industrial Production Methods: The industrial production of bis(4-chlorophenyl)-iodonium bromide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to maintain consistency and efficiency.
Types of Reactions:
Oxidation: Iodonium salts are often used as oxidizing agents in organic synthesis.
Substitution Reactions: They can participate in electrophilic substitution reactions.
Coupling Reactions: Diaryliodonium salts are used in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidants: DMSO, Oxone
Solvents: Organic solvents like dichloromethane or acetonitrile
Catalysts: Palladium or other transition metal catalysts
Major Products Formed:
Sulfoxides: From the oxidation of sulfides
Coupling Products: From cross-coupling reactions, such as biaryls
Applications De Recherche Scientifique
Chemistry: Iodonium salts are widely used in organic synthesis for their ability to facilitate various reactions, including oxidation and cross-coupling reactions. Biology: These compounds can be used as probes in biological studies to understand enzyme mechanisms. Medicine: Industry: They are employed in the production of fine chemicals and materials due to their versatility and efficiency in synthesis.
Mécanisme D'action
The mechanism by which bis(4-chlorophenyl)-iodonium bromide exerts its effects involves the transfer of the iodine atom, which acts as an electrophile in various reactions. The molecular targets and pathways involved depend on the specific reaction, but generally, the iodine atom interacts with nucleophiles to form new bonds.
Comparaison Avec Des Composés Similaires
Iodonium, bis(4-methoxyphenyl)-, bromide
Iodonium, bis(4-nitrophenyl)-, bromide
Iodonium, bis(4-methylphenyl)-, bromide
Uniqueness: Bis(4-chlorophenyl)-iodonium bromide is unique due to the presence of the electron-withdrawing chlorine atoms on the phenyl rings, which can influence its reactivity and selectivity in chemical reactions.
Propriétés
IUPAC Name |
bis(4-chlorophenyl)iodanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2I.BrH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYAPZNSFAFYNY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Cl)[I+]C2=CC=C(C=C2)Cl.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460385 |
Source


|
| Record name | Iodonium, bis(4-chlorophenyl)-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26018-88-2 |
Source


|
| Record name | Iodonium, bis(4-chlorophenyl)-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3R,6S,7S,9R)-2-iodo-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylic acid](/img/structure/B8121497.png)




![1-[(E)-2-nitroprop-1-enyl]-4-propoxybenzene](/img/structure/B8121537.png)





